molecular formula C7H10N2O2 B2611666 4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol CAS No. 1505088-70-9

4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol

Cat. No. B2611666
M. Wt: 154.169
InChI Key: DIJQFCPVHIRTJT-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol, also known as THOP, is a compound that has been the subject of considerable scientific research in recent years. THOP is a potent inhibitor of the enzyme prolyl oligopeptidase (POP), which has been implicated in a number of neurological disorders, including Alzheimer's disease and schizophrenia.

Scientific Research Applications

Synthetic Chemistry Applications

  • Efficient Synthesis Methods : The compound and its analogs are utilized in efficient synthesis methods for tetrahydrooxazolo[3,2-a]pyridines and hexahydroimidazo[1,2-a]pyridines, showcasing their role in creating oxa- and aza-condensed tetrahydropyridines with high purity and good yields (Zanatta et al., 2010).
  • Diverse Functionalized Building Blocks : These compounds serve as diverse functionalized building blocks, essential for developing lead-like compounds in drug design, particularly for anti-diabetes drug leads (Mishchuk et al., 2016).

Material Science and Sensors

  • Polynitrogenated Ligands for Luminescent Sensors : Novel polynitrogenated ligands suitable for luminescent sensors and helicating compounds have been synthesized from related chemical structures, indicating the versatility of these compounds in sensor technology (Abarca et al., 2004).

Pharmacology and Biomedical Research

  • P2X7 Receptor Antagonists : Analogous compounds have been optimized to create potent and selective P2X7 receptor antagonists that are brain penetrant, showing promise in the development of novel therapeutics (Letavic et al., 2017).
  • Fluorescence Properties for Biological Studies : The fluorescence properties of new ester derivatives of isothiazolo[4,5-b]pyridine have been investigated, providing insights into their potential use in biological imaging and studies (Krzyżak et al., 2015).

properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-4-6-5-3-8-2-1-7(5)11-9-6/h8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJQFCPVHIRTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol

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